molecular formula C6H13NO2S B14252135 Propan-2-yl D-cysteinate CAS No. 208656-55-7

Propan-2-yl D-cysteinate

Cat. No.: B14252135
CAS No.: 208656-55-7
M. Wt: 163.24 g/mol
InChI Key: HXHFZINLHDNRTP-RXMQYKEDSA-N
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Description

Propan-2-yl D-cysteinate: is an organic compound that belongs to the class of amino acid derivatives. It is a derivative of D-cysteine, an amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of a propan-2-yl group attached to the sulfur atom of D-cysteine, which imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl D-cysteinate typically involves the reaction of D-cysteine with isopropyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution of the halide by the thiol group of D-cysteine. The reaction is usually conducted in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Propan-2-yl D-cysteinate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The propan-2-yl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Propan-2-yl D-cysteinate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential antioxidant.

    Medicine: Investigated for its therapeutic potential in treating oxidative stress-related diseases.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of Propan-2-yl D-cysteinate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and proteins involved in cellular signaling pathways, thereby modulating their activity and exerting biological effects.

Comparison with Similar Compounds

    Propan-2-yl L-cysteinate: Similar structure but with the L-isomer of cysteine.

    Methyl D-cysteinate: Similar compound with a methyl group instead of a propan-2-yl group.

    Ethyl D-cysteinate: Similar compound with an ethyl group instead of a propan-2-yl group.

Uniqueness: Propan-2-yl D-cysteinate is unique due to the presence of the propan-2-yl group, which imparts distinct chemical and biological properties compared to its analogs

Properties

CAS No.

208656-55-7

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

propan-2-yl (2S)-2-amino-3-sulfanylpropanoate

InChI

InChI=1S/C6H13NO2S/c1-4(2)9-6(8)5(7)3-10/h4-5,10H,3,7H2,1-2H3/t5-/m1/s1

InChI Key

HXHFZINLHDNRTP-RXMQYKEDSA-N

Isomeric SMILES

CC(C)OC(=O)[C@@H](CS)N

Canonical SMILES

CC(C)OC(=O)C(CS)N

Origin of Product

United States

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